barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves the diazotization of 2-hydroxynaphthalene followed by coupling with naphthalene-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its antimicrobial and cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and cytotoxic effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate: Similar structure but without the barium ion.
2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
Naphthalene-2-sulfonic acid: Another precursor used in the synthesis.
Uniqueness
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which can influence the compound’s solubility, stability, and reactivity
Biological Activity
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, commonly referred to as Pigment Red 49:1, is an azo dye with diverse applications in various fields, including biology, medicine, and industry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic uses, and associated safety concerns.
- IUPAC Name : this compound
- Molecular Formula : C40H26BaN4O8S2
- Molecular Weight : 892.1 g/mol
- CAS Number : 1103-38-4
1. Histological Staining
This compound is utilized in histological staining techniques to visualize specific cellular structures. Its chromophoric properties allow it to bind selectively to certain tissue components, enhancing contrast in microscopic examinations. This application is crucial in pathology for diagnosing diseases.
2. Antiproliferative Activity
Research has indicated that azo compounds, including this barium salt, exhibit antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of similar azo compounds can inhibit the growth of human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma) through mechanisms involving the inhibition of topoisomerase enzymes .
Case Study 1: Anticancer Potential
A study explored the structure-activity relationship (SAR) of oxadiazole derivatives and their interaction with topoisomerase I, revealing that modifications in the azo structure could enhance cytotoxicity against cancer cells . Although not directly involving this compound, these findings suggest a promising avenue for developing new anticancer agents based on similar azo compounds.
Case Study 2: Safety and Toxicology
The safety profile of barium-based azo dyes is critical due to potential health risks associated with prolonged exposure. Azo dyes can be metabolized by intestinal microflora into aromatic amines, some of which are known carcinogens. Studies have shown that the reduction of azo bonds by intestinal bacteria plays a significant role in the toxicity of these compounds . Therefore, understanding the metabolic pathways and potential toxic effects is essential for evaluating their use in consumer products such as cosmetics.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Biological Activity | Applications |
---|---|---|---|
This compound | 892.1 g/mol | Antiproliferative | Histological staining, pigment in inks |
Pigment Red 48:2 | 828.9 g/mol | Moderate cytotoxicity | Textile dyes |
Pigment Red 53:1 | 820.5 g/mol | Low cytotoxicity | Food industry |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Metabolic Pathways : Investigating how this compound is metabolized in humans and its implications for long-term exposure.
- Synthetic Modifications : Exploring derivatives that may enhance its biological activity while reducing toxicity.
Properties
CAS No. |
68189-25-3 |
---|---|
Molecular Formula |
C40H26BaN4O8S2 |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
WZSYFWCUSRJEEQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
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